5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride
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Overview
Description
5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride is a heterocyclic compound with a fused ring structure, combining elements of both furan and pyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with an amine in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating (50-100°C).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its fully saturated form, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for introducing alkyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone derivative, while reduction could produce a fully saturated pyrrole ring.
Scientific Research Applications
Chemistry
In chemistry, 5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and antiviral activities .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a scaffold for designing new drugs targeting various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical modifications makes it a versatile component in material science.
Mechanism of Action
The mechanism by which 5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-furo[2,3-c]pyrrole: The parent compound without the hydrochloride group.
2,5-Dihydro-1H-pyrrole Hydrochloride: A similar compound with a different ring structure.
Uniqueness
5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride is unique due to its fused ring system, which imparts distinct chemical and biological properties
Biological Activity
5,6-Dihydro-4H-furo[2,3-c]pyrrole hydrochloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications in pharmacology, supported by relevant research findings and case studies.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from furo[3,2-b]pyrrole derivatives through various methods including cyclization and hydrazinolysis. Notably, the reaction conditions such as temperature and solvents play a crucial role in the yield and purity of the final product .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In one study, derivatives of furo[3,2-b]pyrrole were evaluated against various bacterial strains including Escherichia coli and Micrococcus luteus. The results demonstrated potent antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 1.56 to 12.55 μg/mL .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted its antiproliferative effects on human melanoma (SH-4) and keratinocyte (HaCaT) cell lines. The MTT assay revealed that certain derivatives induced apoptosis in cancer cells, with a notable increase in apoptotic cell populations after treatment . The induction of cell cycle arrest in the S phase was observed, suggesting a mechanism that may involve interference with DNA replication processes .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. Compounds synthesized from this base structure were evaluated for their ability to reduce inflammation in vitro. The results indicated significant protective effects against edema formation .
Case Studies
- Antibacterial Evaluation : A series of furo[3,2-b]pyrrole derivatives were synthesized and tested for antibacterial activity. The study found that these compounds exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : In vitro studies involving mouse embryonic fibroblasts (BALB 3T3) demonstrated low cytotoxicity for several derivatives of this compound. This suggests a favorable safety profile for further pharmacological development .
Data Tables
Biological Activity | Tested Compounds | MIC (μg/mL) | Effect |
---|---|---|---|
Antibacterial | Furo[3,2-b]pyrrole derivatives | 1.56 - 12.55 | Significant inhibition against E. coli |
Anticancer | Selected derivatives | N/A | Induced apoptosis in melanoma cells |
Anti-inflammatory | Various compounds | N/A | Reduced edema formation |
Properties
Molecular Formula |
C6H8ClNO |
---|---|
Molecular Weight |
145.59 g/mol |
IUPAC Name |
5,6-dihydro-4H-furo[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C6H7NO.ClH/c1-2-8-6-4-7-3-5(1)6;/h1-2,7H,3-4H2;1H |
InChI Key |
PBFZYVALOCMXPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)OC=C2.Cl |
Origin of Product |
United States |
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